molecular formula C15H13F4NO B2876479 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene CAS No. 953718-47-3

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene

Cat. No.: B2876479
CAS No.: 953718-47-3
M. Wt: 299.269
InChI Key: DKVHEFKXNOALTI-UHFFFAOYSA-N
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Description

“1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene” is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the meta-position and an ethoxy side chain. The ethoxy group is further functionalized with an amino group and a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4NO/c16-12-5-2-6-13(8-12)21-9-14(20)10-3-1-4-11(7-10)15(17,18)19/h1-8,14H,9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVHEFKXNOALTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene, a compound characterized by its unique trifluoromethyl and amino functional groups, has garnered attention in various biological and pharmacological contexts. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14F3N2O
  • Molecular Weight : 300.28 g/mol
  • CAS Number : Not specifically listed but can be derived from its structure.

Structural Features

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Amino Group : Potential for hydrogen bonding, increasing solubility in biological systems.
  • Fluoro Group : May influence biological interactions and receptor binding.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For instance, compounds with similar structures have been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandins involved in pain and inflammation .
  • Antimicrobial Properties : The incorporation of the trifluoromethyl group is associated with increased antimicrobial activity. Research indicates that derivatives of similar structures exhibit significant antifungal properties against pathogens such as Erysiphe graminis and Sphaerotheca fuliginea .

Table 1: Summary of Biological Assays

Assay TypeResultReference
mPGES-1 InhibitionIC50 = 50 µM (indicative)
Antifungal ActivityEffective against E. graminis
CytotoxicityNon-cytotoxic at concentrations < 100 µM

Case Studies

  • Anti-inflammatory Effects : In a study evaluating various compounds for their ability to inhibit mPGES-1, this compound was identified as a promising candidate due to its selective inhibition profile, which could lead to reduced side effects compared to non-selective NSAIDs .
  • Fungicidal Activity : A series of experiments demonstrated that derivatives featuring the trifluoromethyl group exhibited enhanced fungicidal activity compared to existing commercial fungicides. This suggests potential applications in agricultural settings as novel antifungal agents .

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for:

  • Pain Management : As a selective mPGES-1 inhibitor, it may serve as a new class of anti-inflammatory drugs with fewer gastrointestinal side effects.
  • Agricultural Chemicals : Its antifungal properties indicate potential use in crop protection formulations.

Comparison with Similar Compounds

Aprepitant (C₂₃H₂₁F₇N₄O₃)

  • Structure : Contains a morpholine core, a triazolone ring, and a bis(trifluoromethyl)phenyl group.
  • Key Differences: Unlike the target compound, Aprepitant includes a morpholine ring and lacks the ethoxy-amino linkage. These features enhance its binding to neurokinin-1 (NK₁) receptors, making it a potent antiemetic .
  • Application : FDA-approved for chemotherapy-induced nausea and vomiting.

Fosaprepitant (C₂₃H₂₂F₇N₄O₆P)

  • Structure : A phosphorylated prodrug of Aprepitant.
  • Comparison : Shares the trifluoromethylphenyl and fluorophenyl motifs but differs in solubility (improved via phosphate group) and metabolic activation pathways .

Ethoxy-Substituted Benzene Derivatives in Agrochemicals

Etofenprox (C₂₅H₂₈O₃)

  • Structure: Features a phenoxybenzene backbone with a 4-ethoxyphenyl-substituted propoxy group.
  • Key Differences: Lacks fluorinated groups and amino functionality, reducing polarity.
  • Application : Pyrethroid-like insecticide with low mammalian toxicity .

Bromuconazole (C₁₃H₁₂BrCl₂N₃O)

  • Structure : Contains a triazole ring and halogenated phenyl groups.

Trifluoromethyl-Containing Compounds

Flusilazole (C₁₆H₁₅F₂N₃Si)

  • Structure : Bis(4-fluorophenyl)methylsilyl group attached to a triazole ring.
  • Comparison : The trifluoromethyl group in the target compound may enhance metabolic stability compared to flusilazole’s fluorophenyl groups, which are prone to oxidative degradation .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Application Molecular Weight (g/mol)
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene C₁₅H₁₂F₄NO Amino, trifluoromethylphenyl, ethoxy Research intermediate* 301.26
Aprepitant C₂₃H₂₁F₇N₄O₃ Morpholine, triazolone, bis(trifluoromethyl)phenyl Antiemetic drug 534.43
Etofenprox C₂₅H₂₈O₃ Phenoxybenzene, ethoxyphenyl Insecticide 376.49
Flusilazole C₁₆H₁₅F₂N₃Si Triazole, bis(4-fluorophenyl)methylsilyl Fungicide 315.39

Note: *Potential applications inferred from structural parallels to pharmaceuticals.

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